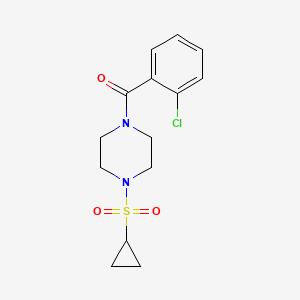

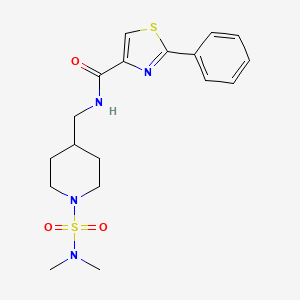

(2-Chlorophenyl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, (2-Chlorophenyl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone, is a derivative of piperazine, which is a common scaffold in medicinal chemistry due to its versatility and biological activity. Piperazine derivatives have been extensively studied for their potential therapeutic applications, including anticancer and antituberculosis activities .

Synthesis Analysis

The synthesis of related piperazine derivatives often involves multi-step reactions. For instance, a linear bi-step approach was used to synthesize a series of compounds with a piperazine moiety, starting with the coupling of 2-furyl(1-piperazinyl)methanone with a dichloro-hydroxybenzenesulfonyl chloride under controlled pH conditions, followed by an O-substitution reaction to yield the final products . Similarly, reductive amination methods have been employed to synthesize [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives, indicating the versatility of methods available for constructing such compounds .

Molecular Structure Analysis

The molecular structure of piperazine derivatives is crucial for their biological activity. Although the specific structure of this compound is not detailed in the provided papers, structural characterization is a common practice in the field. For example, the crystal and molecular structure of a related compound, 2-chloro-3-nitro-5-(trifluoromethyl)phenylmethanone, was reported to understand its formation as a side product in a synthesis process .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives can include amidation, Friedel-Crafts acylation, and hydration, as demonstrated in the synthesis of (2,4-difluorophenyl)(piperidin-4-yl)methanone hydrochloride . These reactions are typically chosen for their ability to introduce various functional groups into the piperazine ring, thereby altering the compound's physical and chemical properties to suit specific therapeutic needs.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives are influenced by the substituents on the piperazine ring. For example, the introduction of alkoxy or aralkyloxy groups can significantly affect the compound's solubility and reactivity . The compounds synthesized in these studies were screened for biological activities, such as α-glucosidase inhibition, hemolytic, cytotoxic, anticancer, and antituberculosis effects, which are directly related to their chemical properties .

Scientific Research Applications

Anticancer and Antituberculosis Studies

Research has shown that derivatives of (2-Chlorophenyl)(4-(cyclopropylsulfonyl)piperazin-1-yl)methanone exhibit significant anticancer and antituberculosis activities. A study demonstrated the synthesis of these derivatives and their effectiveness against human breast cancer cell lines and Mycobacterium tuberculosis, suggesting potential for therapeutic applications in treating cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).

Enzyme Inhibition and Therapeutic Agents

Another aspect of research focuses on the synthesis of this compound derivatives as potential therapeutic agents. Studies have explored their inhibition of enzymes such as α-glucosidase, indicating possible applications in treating diseases like diabetes or as inhibitors for other significant enzymes related to various pathologies (Abbasi et al., 2019).

Antimicrobial Activity

The antimicrobial properties of related compounds have also been extensively studied. Research into derivatives of this compound has shown promising results against bacterial and fungal strains, highlighting their potential as antimicrobial agents (Mallesha & Mohana, 2014).

Alzheimer's Disease Research

Compounds synthesized from the base chemical structure have been investigated for their potential in treating Alzheimer's disease. This research has focused on their enzyme inhibitory potentials and mild cytotoxicity, which could offer new avenues for Alzheimer's disease therapy (Hassan et al., 2018).

properties

IUPAC Name |

(2-chlorophenyl)-(4-cyclopropylsulfonylpiperazin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O3S/c15-13-4-2-1-3-12(13)14(18)16-7-9-17(10-8-16)21(19,20)11-5-6-11/h1-4,11H,5-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWMJMQWYWFNDAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-bromo-N-{4-[4-(propan-2-yloxy)phenyl]butan-2-yl}pyridine-3-carboxamide](/img/structure/B2545777.png)

![6-Amino-1-[2-(3,4-dimethoxyphenyl)ethyl]-2-sulfanylidene-4-pyrimidinone](/img/structure/B2545778.png)

![Spiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclobutane]-2-carboxylic acid](/img/structure/B2545781.png)

![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2,5-dimethoxybenzamide](/img/structure/B2545782.png)

![(3-Cyclohexyl-1-bicyclo[1.1.1]pentanyl)hydrazine](/img/structure/B2545784.png)

![Ethyl 2-[(2-chloroacetyl)amino]-2,3-dihydro-1H-indene-5-carboxylate](/img/structure/B2545785.png)

![2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B2545786.png)

![Ethyl 5-[[4-(diethylsulfamoyl)benzoyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2545790.png)